BQ-788 - 156161-89-6

BQ-788

Catalog Number: EVT-263730
CAS Number: 156161-89-6
Molecular Formula: C34H50N5NaO7
Molecular Weight: 663.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine) is a potent and selective antagonist of the endothelin ETB receptor subtype. [, , , ] It is a synthetic peptide widely used in scientific research to investigate the role of endogenous or exogenous endothelins (ETs) in various physiological and pathophysiological conditions. [] BQ-788 is a valuable tool for dissecting the complex interplay between ETA and ETB receptors, which often exhibit opposing effects in the same tissue. [, , , , ]

Future Directions
  • Development of more specific and potent ETB receptor antagonists: Despite its widespread use, BQ-788 has limitations in terms of selectivity and potency, as evidenced by its weak antagonism of ETA receptors [, ] and varying efficacy in different tissues and species. [, ] Therefore, development of more refined tools for studying ETB receptors is needed.

  • Further elucidation of the complex interplay between ET(A) and ET(B) receptors: Many studies have highlighted the complex and often opposing actions of ETA and ETB receptors in the same tissue. [, , , , ] Future research should focus on unraveling the intricate signaling networks and regulatory mechanisms underlying these receptor interactions.

Source and Classification

BQ-788 is classified as a pseudopeptide due to its structure, which incorporates both peptide and non-peptide components. It is primarily sourced from synthetic processes involving various amino acids and chemical reagents. The compound has been extensively studied for its pharmacological properties, particularly in relation to the endothelin B receptor, which is implicated in numerous physiological and pathological processes such as vasoconstriction, cell proliferation, and inflammation .

Synthesis Analysis

The synthesis of BQ-788 involves several complex steps due to the presence of unnatural amino acids and specific functional groups. A notable method developed for its synthesis includes:

Molecular Structure Analysis

The molecular structure of BQ-788 features several key components:

  • Piperidine Ring: The N-cis-2,6-dimethylpiperidine moiety contributes to its selectivity for the endothelin B receptor.
  • Peptide Backbone: It includes a sequence derived from natural amino acids, enhancing its biological activity.
  • Functional Groups: The presence of a methoxycarbonyl group on the tryptophan residue plays a crucial role in receptor binding.

The three-dimensional conformation of BQ-788 is essential for its interaction with the endothelin B receptor, influencing its pharmacological efficacy .

Chemical Reactions Analysis

BQ-788 participates in various chemical reactions primarily related to its interactions with biological receptors:

  1. Receptor Binding: The compound binds selectively to the endothelin B receptor, inhibiting the action of endogenous endothelins.
  2. Metabolic Stability: It undergoes metabolic transformations that can affect its pharmacokinetics and pharmacodynamics.

Research indicates that modifications to its structure can alter its potency and selectivity, highlighting the importance of specific functional groups in mediating these interactions .

Mechanism of Action

BQ-788 functions as an antagonist by binding to the endothelin B receptor without activating it. This blockade prevents the physiological effects typically induced by endothelins, such as vasoconstriction and increased blood pressure. Key aspects of its mechanism include:

  • Competitive Inhibition: BQ-788 competes with endogenous ligands for binding sites on the receptor.
  • Signal Transduction Modulation: By inhibiting receptor activation, it alters downstream signaling pathways associated with vascular tone and cellular proliferation.

Studies have shown that BQ-788 can effectively reduce endothelin-induced responses in various biological models .

Physical and Chemical Properties Analysis

BQ-788 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 700 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining its formulation as a pharmaceutical agent and understanding its behavior in biological systems .

Applications

BQ-788 has several scientific applications:

  1. Pharmacological Research: It is widely used in studies investigating the role of endothelins in cardiovascular diseases.
  2. Drug Development: As a selective antagonist, it serves as a template for developing new therapeutics targeting endothelin receptors.
  3. Biochemical Assays: BQ-788 is utilized in assays designed to measure endothelin activity or receptor expression.

Its unique properties make it a valuable tool in both basic research and clinical applications aimed at managing conditions related to endothelial dysfunction .

Mechanisms of Endothelin ET(B) Receptor Antagonism by BQ-788

Structural Determinants of BQ-788 Selectivity for ET(B) Over ET(A) Receptors

BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine) is a peptidic antagonist distinguished by its high selectivity for endothelin ET(B) receptors. Its molecular architecture features three critical domains: (1) a D-tryptophan residue with a methoxycarbonyl modification at the N1 position, enhancing hydrophobic interactions; (2) a C-terminal D-norleucine that optimizes steric compatibility with the ET(B) ligand pocket; and (3) an N-terminal dimethylpiperidine group that stabilizes the compound in the receptor’s transmembrane core [1] [6] [9].

Crystallographic studies of human ET(B) reveal that BQ-788’s biphenyl group penetrates deeply into a hydrophobic subpocket near the conserved Aspartate 2.50 (D²·⁵⁰), forming van der Waals contacts with Val¹⁷⁷³·²⁸, His¹⁵⁰²·⁵³, and Ser³⁷⁶⁷·⁴³. This binding mode is incompatible with the ET(A) receptor, where substitutions (e.g., Val¹⁷⁷ → Phe in ET(A)) create steric clashes [9]. Mutagenesis experiments confirm that ET(B) mutants V177F and H150Y reduce BQ-788’s inhibitory potency by 6-fold and 1.5-fold, respectively, while minimally affecting non-selective antagonists like bosentan [9].

Affinity profiling demonstrates a 1,083-fold selectivity ratio for ET(B) (IC₅₀ = 1.2 nM in human Girardi heart cells) over ET(A) (IC₅₀ = 1,300 nM in SK-N-MC neuroblastoma cells) [1] [4] [6]. This selectivity is further evidenced by ligand displacement assays, where BQ-788 competes efficiently with ¹²⁵I-labeled ET-1 in ET(B)-rich tissues but shows negligible activity in ET(A)-dominant systems [1] [6].

  • Table 1: Structural Determinants of BQ-788 Selectivity
    Structural FeatureRole in ET(B) SelectivityEffect of Mutation
    D-Tryptophan (N1-methoxycarbonyl)Hydrogen bonding with Asn¹⁵⁸²·⁶¹; cation-π interaction with Lys¹⁶¹²·⁶⁴Reduced affinity in V177F mutant
    Biphenyl groupBinds hydrophobic pocket near D²·⁵⁰Steric clash in ET(A) F161³·²⁸ mutant
    DimethylpiperidineStabilizes transmembrane helix orientationNo effect on bosentan binding

Competitive Inhibition Dynamics in ET-1 Binding Assays

BQ-788 acts as a competitive antagonist that reversibly blocks ET-1 binding through steric occlusion. In radioligand displacement assays using human ventricular tissue, BQ-788 inhibits ¹²⁵I-ET-1 binding to ET(B) receptors with subnanomolar affinity (KD = 0.43 ± 0.05 nM) [5]. Schild regression analysis in rabbit pulmonary arteries confirms competitive inhibition, yielding a pA₂ value of 8.4 against the ET(B)-selective agonist BQ-3020 [1] [6].

In vivo PET imaging with ¹⁸F-ET-1 in rats reveals BQ-788’s functional impact on ET-1 distribution. Pretreatment with BQ-788 (1 mg/kg) reduces radioligand uptake in ET(B)-rich organs by 85% in lungs and 55% in kidneys. Conversely, ET(B) blockade unmasks cardiac ETA receptors, enabling visualization of myocardial binding sites typically obscured by ET(B)-mediated clearance [5]. This aligns with receptor scavenging theory: ET(B) internalizes ET-1 for lysosomal degradation, and BQ-788 inhibits this clearance pathway, elevating plasma ET-1 concentrations by >300% in Dahl hypertensive rats [1] [6] [10].

  • Table 2: Functional Inhibition Profiles of BQ-788
    Assay SystemKey ParameterValueBiological Implication
    Human Girardi heart cellsIC₅₀ for ET-1 binding1.2 nMSubnanomolar affinity for ET(B)
    Rabbit pulmonary arterypA₂ vs. BQ-30208.4Competitive antagonism
    Rat PET imagingReduction in ¹⁸F-ET-1 uptake (lung)85%Blocks ET(B)-mediated clearance
    Conscious rat modelPlasma ET-1 elevation>300%Inhibits ET-1 internalization

Modulation of Intracellular Signaling Pathways via ET(B) Receptor Blockade

ET(B) receptor blockade by BQ-788 exerts bimodal effects on downstream signaling. In vascular smooth muscle, BQ-788 abolishes ET-1-induced phosphatidylinositol hydrolysis and Ca²⁺ influx by disrupting Gq/11 protein coupling. This suppresses ET(B)-mediated vasoconstriction in pulmonary and renal arterioles [6] [8]. Conversely, in endothelial cells, BQ-788 inhibits ET(B)-dependent NO synthase activation, attenuating vasodilation [8].

In non-vascular tissues, BQ-788 modulates calcium dynamics in enteric glia. ET-1 release from cholinergic neurons activates glial ET(B) receptors, triggering Ca²⁺ waves that inhibit neuronal excitability. BQ-788 amplifies neuronal Ca²⁺ responses by 47% and enhances cholinergic contractions in intestinal smooth muscle. This effect is reversed by L-NAME (a NOS inhibitor), confirming ET(B)’s role in nitrergic pathway activation [2] [7]. During intestinal inflammation (e.g., postoperative ileus), glial ET(B) receptors are upregulated, and BQ-788 (1 mg/kg i.p.) reduces inflammatory markers (myeloperoxidase, lipid peroxidation) by >40% [7].

Transcriptomic analyses in Sox10CreERT2;Rpl22-HAflx mice reveal that BQ-788 downregulates pro-inflammatory genes (e.g., IL-6, COX-2) and upregulates neuronal survival factors (GDNF) [7]. This positions glial ET(B) as a regulator of neuro-immune crosstalk, with antagonism offering protection against inflammation-induced motility disorders.

  • Table 3: Signaling Pathways Modulated by BQ-788
    PathwayEffect of BQ-788Functional Outcome
    Gq/11/PLC-β/IP3InhibitionSuppression of vasoconstriction
    eNOS/NO/cGMPInhibitionAttenuated vasodilation
    Glial Ca²⁺/neuronal nNOSAmplificationEnhanced nitrergic inhibition of motility
    IL-6/COX-2 transcriptionDownregulationAnti-inflammatory effects in gut

Comprehensive Compound List

Properties

CAS Number

156161-89-6

Product Name

BQ-788

IUPAC Name

sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate

Molecular Formula

C34H50N5NaO7

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1

InChI Key

JFIJJAJAXSAGIH-IVZJRGRDSA-M

SMILES

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

BQ 788
BQ-788
BQ788
N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa
N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine
sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate

Canonical SMILES

CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+]

Isomeric SMILES

CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.